REACTION_CXSMILES
|
[OH2:1].[NH2:2][NH2:3].CCO.Cl[C:8]1[CH:15]=[CH:14][C:13]([N+:16]([O-])=[O:17])=[CH:12][C:9]=1[C:10]#[N:11]>O>[N+:16]([C:13]1[CH:12]=[C:9]2[C:8](=[CH:15][CH:14]=1)[NH:3][N:2]=[C:10]2[NH2:11])([O-:17])=[O:1] |f:0.1|
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Name
|
|
Quantity
|
4.87 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
19 mL
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Type
|
reactant
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Smiles
|
CCO
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Name
|
|
Quantity
|
1.83 g
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Type
|
reactant
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Smiles
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ClC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
O
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Type
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CUSTOM
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Details
|
by stirring for 0.5 hour under ice cooling
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
a solid precipitate was collected by filtration
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Type
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WASH
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Details
|
washed with IPE and ethyl acetate
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Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(=NNC2=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.45 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |